molecular formula C9H9NO B2377767 2-(But-2-yn-1-yloxy)pyridine CAS No. 1851170-61-0

2-(But-2-yn-1-yloxy)pyridine

Cat. No.: B2377767
CAS No.: 1851170-61-0
M. Wt: 147.177
InChI Key: WRAFJDOAAXPHPU-UHFFFAOYSA-N
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Description

2-(But-2-yn-1-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a but-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-yn-1-yloxy)pyridine can be achieved through a gold(I)-catalyzed rearrangement of 2-propargyloxypyridine under acidic conditions . The initial step involves a cyclization reaction to produce pyridinium salts, followed by a rearrangement through nucleophilic addition. This method is efficient and yields high conversion rates.

Industrial Production Methods: Industrial production of this compound typically involves similar catalytic processes, utilizing gold catalysts and acidic conditions to ensure high yield and purity. The use of green solvents like PEG-400 has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(But-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Produces pyridine derivatives with oxidized side chains.

    Reduction: Results in the formation of reduced pyridine derivatives.

    Substitution: Yields various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

2-(But-2-yn-1-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2-Propargyloxypyridine: Similar in structure but with a propargyloxy group instead of a but-2-yn-1-yloxy group.

    2-(But-3-yn-1-yloxy)pyridine: Another closely related compound with a different alkyne substitution pattern.

Uniqueness: 2-(But-2-yn-1-yloxy)pyridine is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-but-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAFJDOAAXPHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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